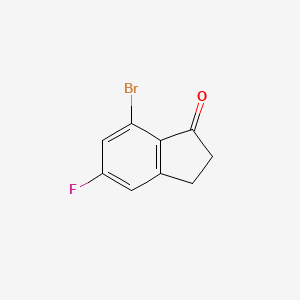

7-Bromo-5-fluoro-1-indanone

Description

Properties

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXWPINRZMAUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1-indanone typically involves the bromination and fluorination of 1-indanone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 7-Bromo-5-fluoro-1-indanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-1-indanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The ketone group in the indanone ring can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indanone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

7-Bromo-5-fluoro-1-indanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-indanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Storage : Stable at -80°C (6 months) or -20°C (1 month) in DMSO solution .

- Solubility : Soluble in DMSO; recommended for preparation of stock solutions in polar aprotic solvents .

Comparison with Structural Analogs

Positional Isomers: 5-Bromo-4-fluoro-1-indanone

Key Differences :

- Substituent Positions: Bromo at position 5 and fluoro at position 4 (vs. bromo at 7 and fluoro at 5 in 7-Bromo-5-fluoro-1-indanone) .

- Molecular Formula : Identical (C₉H₆BrFO), but structural isomerism alters electronic and steric properties.

- Reactivity: Positional differences may influence regioselectivity in substitution reactions. For example, the electron-withdrawing fluoro group at position 4 (meta to the ketone) in 5-Bromo-4-fluoro-1-indanone could deactivate the ring differently compared to the para fluoro in 7-Bromo-5-fluoro-1-indanone .

Data Comparison :

| Property | 7-Bromo-5-fluoro-1-indanone | 5-Bromo-4-fluoro-1-indanone |

|---|---|---|

| CAS Number | 1260016-95-2 | 127425-74-5 |

| Substituent Positions | Br (7), F (5) | Br (5), F (4) |

| ChemSpider ID | - | 29785234 |

Core Structure Variants: Isoindolinone Derivatives

Example : 5-Bromo-7-fluoroisoindolin-1-one (CAS: 957346-37-1)

- Molecular Formula: C₈H₅BrFNO (vs. C₉H₆BrFO for indanone derivatives) .

- Structural Difference : Contains a lactam (amide) ring instead of a ketone, introducing hydrogen-bonding capacity and altered solubility.

- Applications : Used in medicinal chemistry for kinase inhibitor development due to its nitrogen-containing scaffold .

Data Comparison :

Brominated/Fluorinated Indazole Derivatives

Examples :

- 7-Bromo-5-(trifluoromethyl)-1H-indazole (CAS: 1100212-66-5)

- 4-Bromo-5-(trifluoromethyl)-1H-indazole (CAS: 1428234-73-4)

Key Differences :

- Core Heterocycle: Indazole (two adjacent nitrogen atoms) vs. indanone (oxygen-containing ketone).

- Electronic Effects : Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to single halogens .

Biological Activity

7-Bromo-5-fluoro-1-indanone is a synthetic organic compound characterized by the presence of bromine and fluorine substituents on its indanone structure. With a molecular formula of CHBrF O and a molecular weight of approximately 229.05 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antitumor agent and in other therapeutic applications.

Chemical Structure and Properties

The unique combination of halogen atoms in 7-Bromo-5-fluoro-1-indanone significantly influences its chemical reactivity and biological activity. The bromine atom at the 7th position and the fluorine atom at the 5th position enhance the compound's ability to interact with various biological targets, potentially modulating critical biological pathways involved in diseases such as cancer and viral infections.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 229.05 g/mol |

| Halogen Substituents | Bromine (Br), Fluorine (F) |

Biological Activities

Research indicates that 7-Bromo-5-fluoro-1-indanone exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of indanones, including 7-Bromo-5-fluoro-1-indanone, show moderate to good antitumor activity. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.

- Antiviral Properties : The structural features of 7-Bromo-5-fluoro-1-indanone may contribute to its potential as an antiviral agent, although specific studies are still limited.

- Other Therapeutic Applications : Indanone derivatives have been explored for various applications, including treatments for Alzheimer's disease, cardiovascular drugs, and agricultural uses such as insecticides and fungicides.

The mechanism of action for 7-Bromo-5-fluoro-1-indanone is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to specific enzymes or receptors, leading to modulation of biological pathways.

- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the halogens, which may facilitate interactions with biological targets .

Comparative Analysis with Related Compounds

The biological activity of 7-Bromo-5-fluoro-1-indanone can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-1-indanone | CHBrO | Lacks fluorine; primarily studied for reactivity. |

| 5-Fluoro-1-indanone | CHFO | Lacks bromine; often explored for antiviral properties. |

| 7-Bromo-6-fluoro-1-indanone | CHBrF O | Similar halogen substitutions but different positions. |

The simultaneous presence of both bromine and fluorine in 7-Bromo-5-fluoro-1-indanone distinguishes it from its analogs, potentially enhancing its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.